molecular formula C10H12O2S B6359909 Methyl 3-(phenylthio)propionate CAS No. 22198-59-0

Methyl 3-(phenylthio)propionate

Cat. No. B6359909
CAS RN: 22198-59-0
M. Wt: 196.27 g/mol
InChI Key: QWFLXSYICHFNBN-UHFFFAOYSA-N
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Description

Methyl 3-(phenylthio)propionate (MTP) is a chemical compound that has been studied for its potential applications in various scientific research fields. It is a colorless, volatile liquid with a strong odor, and is a member of the alkylthioalkanoates family. MTP has been found to be an effective reagent for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Furthermore, its biochemical and physiological properties have been studied, and it has been found to have potential applications in biomedical research.

Scientific Research Applications

Antioxidant Synthesis

Methyl 3-(phenylthio)propionate plays a significant role in the synthesis of antioxidants. Huo Xiao-jian (2010) discussed its use as a main raw material for antioxidants like 1010 and 1076. Improved synthesis processes have been developed to enhance yield, underlining its importance in this field (Huo Xiao-jian, 2010).

Alkylation of Heterocycles

This compound is also instrumental in the alkylation of indoles and other nitrogen heterocycles. Hamel and Girard (2000) demonstrated its utility in generating propionate moieties, vital in organic synthesis (Hamel & Girard, 2000).

Synthesis of Amino Acid Precursors

In the synthesis of α-amino acids, methyl 2-hydroxyimino-3-phenyl-propionate, closely related to methyl 3-(phenylthio)propionate, has been identified as a crucial precursor. Its synthesis and crystal structure were detailed by Xiao-liu Li et al. (2009), highlighting its relevance in amino acid research (Xiao-liu Li et al., 2009).

Mechanistic Studies in Organic Chemistry

The compound's derivatives have been studied for their behavior in thermal gas-phase elimination, as reported by S. A. Al-Awadi et al. (2005). This research contributes to understanding the mechanisms in organic chemistry reactions (S. A. Al-Awadi et al., 2005).

Antiproliferative Activity in Cancer Research

B. Božić et al. (2017) synthesized derivatives of methyl 3-(phenylthio)propionate and evaluated their antiproliferative activity against various cancer cell lines. This indicates its potential use in developing cancer treatments (B. Božić et al., 2017).

Corrosion Inhibition

C. Verma et al. (2015) explored the use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles, related to methyl 3-(phenylthio)propionate, as corrosion inhibitors. This application is significant in material science and engineering (C. Verma et al., 2015).

Mass Spectrometric Studies

The compound's derivatives have been used in mass spectrometric studies to understand fragmentation patterns, as demonstrated by J. Xu et al. (2000). This research contributes to analytical chemistry (J. Xu et al., 2000).

Self-Assembly in Supramolecular Chemistry

V. Percec et al. (2006) reported the use of methyl esters of phenylpropionic acids, similar to methyl 3-(phenylthio)propionate, in the synthesis of supramolecular dendrimers. This highlights its application in the field of nanotechnology and materials science (V. Percec et al., 2006).

properties

IUPAC Name

methyl 3-phenylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFLXSYICHFNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944850
Record name Methyl 3-(phenylsulfanyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(phenylthio)propionate

CAS RN

22198-59-0
Record name NSC 509557
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022198590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC509557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(phenylsulfanyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(phenylthio)propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2QV4NNU2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Thiophenol (440 mg, 4 mmol) and Et3N (70 μl, 0.5 mmol) were dissolved in CH2Cl2 (5 ml). Methyl acrylate (412 mg, 4.8 mmol) was added dropwise. The reaction was exothermic. After stirring at room temperature for 30 minutes, the excess methyl acrylate was removed in vacuo. TLC: silica gel, Et2O-hexane 1:2, UV Rf =0.58. The crude title ester was used without further purification.
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
70 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
412 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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